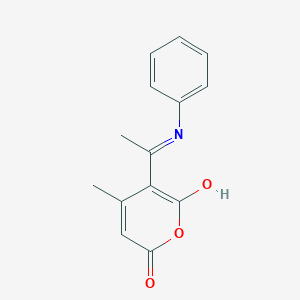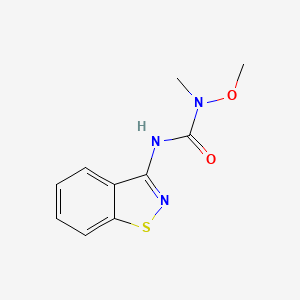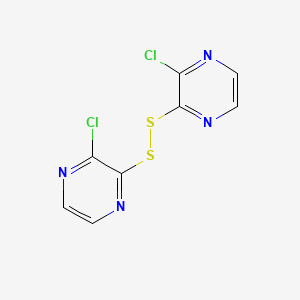
2,2'-Disulfanediylbis(3-chloropyrazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(3-chloropyrazine) is a compound that features a disulfide bond linking two 3-chloropyrazine moieties. This compound belongs to the class of organosulfur compounds and is characterized by its unique structural properties, which make it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(3-chloropyrazine) typically involves the reaction of 3-chloropyrazine with a disulfide reagent under controlled conditions. One common method involves the use of thiol-disulfide exchange reactions, where 3-chloropyrazine is reacted with a disulfide compound in the presence of a catalyst. The reaction conditions often include solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(3-chloropyrazine) may involve large-scale thiol-disulfide exchange reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(3-chloropyrazine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The chlorine atoms on the pyrazine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or thiols are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted pyrazine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(3-chloropyrazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(3-chloropyrazine) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This property makes it a valuable tool in studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or reduction of disulfide bonds, which can affect protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(ethan-1-ol): Another disulfide compound with similar redox properties.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): A disulfide compound with different substituents on the aromatic ring.
2,2’-Disulfanediylbis(3-(substituted-1-yl)propane-2,1-diyl)disubstituted-1-carbodithioates: Compounds with similar disulfide linkages but different substituents.
Uniqueness
2,2’-Disulfanediylbis(3-chloropyrazine) is unique due to the presence of chlorine atoms on the pyrazine rings, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Its ability to undergo redox reactions also makes it a valuable tool in studying redox biology and developing redox-active materials.
Propriétés
Numéro CAS |
95537-95-4 |
|---|---|
Formule moléculaire |
C8H4Cl2N4S2 |
Poids moléculaire |
291.2 g/mol |
Nom IUPAC |
2-chloro-3-[(3-chloropyrazin-2-yl)disulfanyl]pyrazine |
InChI |
InChI=1S/C8H4Cl2N4S2/c9-5-7(13-3-1-11-5)15-16-8-6(10)12-2-4-14-8/h1-4H |
Clé InChI |
WZKKPLYVOXXGTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)SSC2=NC=CN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


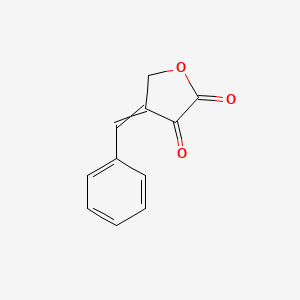
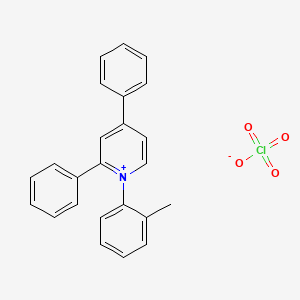
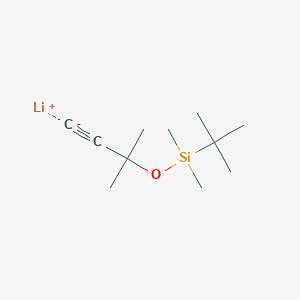
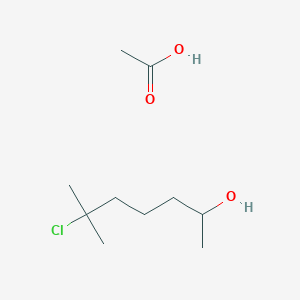
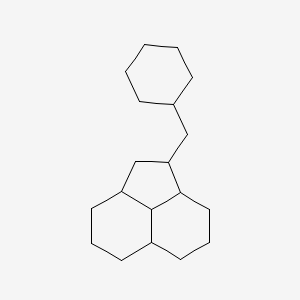
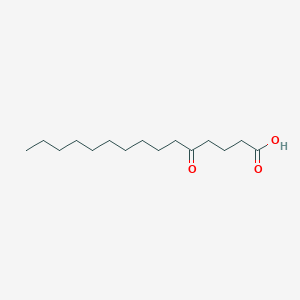

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
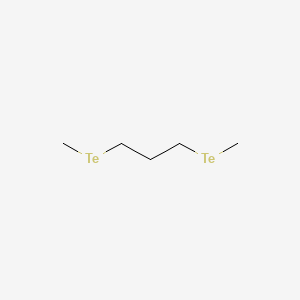
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
